![molecular formula C19H15N3 B15163031 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine CAS No. 151449-97-7](/img/structure/B15163031.png)
2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, particularly in the development of anti-cancer, anti-inflammatory, and antiviral agents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . One common method involves heating a mixture of 2-cyanopyrazolo[1,5-a]pyrimidine and 1,3-diphenylpropane-1,3-dione in N,N-dimethylformamide with piperidine as a catalyst under reflux conditions for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
化学反应分析
Types of Reactions: 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions to break down the compound into simpler components.
Oxidation: Commonly performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Alkylation: Utilizes alkyl halides in the presence of a base to introduce alkyl groups.
Formylation: Achieved using formylating agents such as formic acid or formamide.
Nitrosation: Involves nitrosating agents like sodium nitrite under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while alkylation can produce various alkyl-substituted pyrazolo[1,5-a]pyrimidines .
科学研究应用
2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate various signaling pathways makes it a promising candidate for drug development .
相似化合物的比较
2-Cyanopyrazolo[1,5-a]pyrimidine: A precursor in the synthesis of 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Uniqueness: this compound stands out due to its specific substitution pattern, which enhances its biological activity and makes it a versatile scaffold for drug development. Its unique properties, such as high potency and selectivity towards certain molecular targets, distinguish it from other similar compounds .
属性
CAS 编号 |
151449-97-7 |
|---|---|
分子式 |
C19H15N3 |
分子量 |
285.3 g/mol |
IUPAC 名称 |
2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H15N3/c1-14-12-19-20-17(15-8-4-2-5-9-15)13-18(22(19)21-14)16-10-6-3-7-11-16/h2-13H,1H3 |
InChI 键 |
VANWETOHOWPBER-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



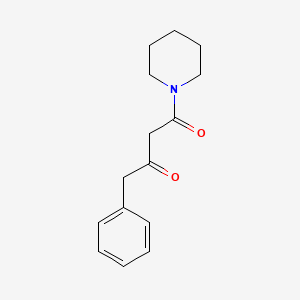
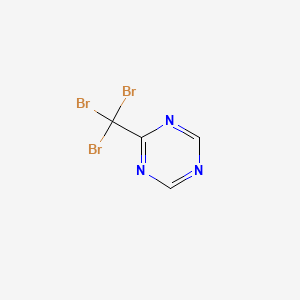
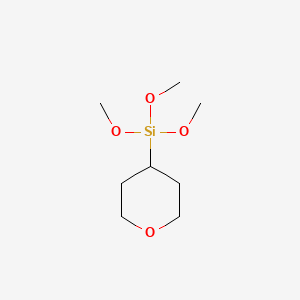
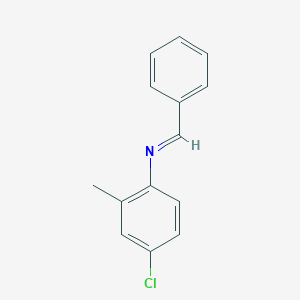
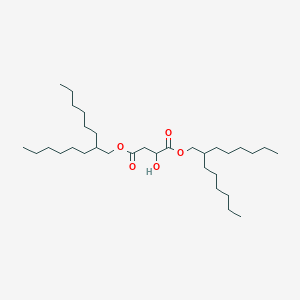
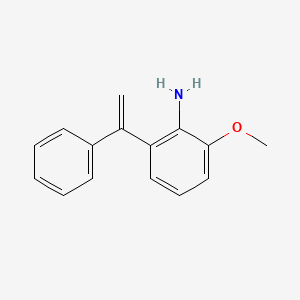

![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
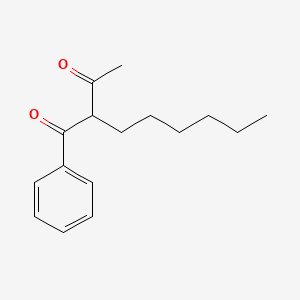
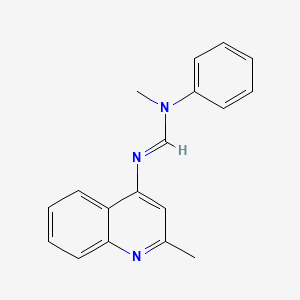
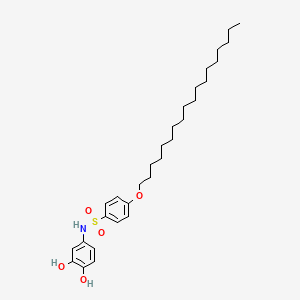
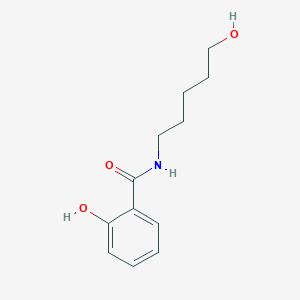
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
